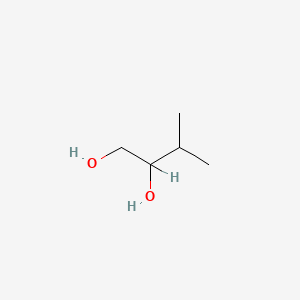

3-Methylbutane-1,2-diol

Description

Properties

IUPAC Name |

3-methylbutane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-4(2)5(7)3-6/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJZIMFAIMUSBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871392 | |

| Record name | 3-Methylbutane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50468-22-9 | |

| Record name | 3-Methyl-1,2-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50468-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1,2-butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050468229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbutane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-1,2-BUTANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKK32A493R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methylbutane-1,2-diol chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Methylbutane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as isopentyl diol, is a vicinal diol with the molecular formula C₅H₁₂O₂.[1][2] Structurally, it consists of a 3-methylbutane backbone with hydroxyl groups on the first and second carbon atoms.[1][2] This compound is a colorless liquid at room temperature and is soluble in water.[1] The presence of a chiral center at the second carbon results in two stereoisomers.[1] this compound is utilized in various industrial and research applications, including as a solvent and humectant in cosmetics, a building block in organic synthesis, and as a potential intermediate in the synthesis of pharmaceuticals.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, application, and in the design of synthetic and analytical procedures.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂O₂ | [1][2] |

| Molecular Weight | 104.15 g/mol | [1][2] |

| CAS Number | 50468-22-9 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1,2-Dihydroxy-3-methylbutane, 3-Methyl-1,2-butanediol | |

| Appearance | Colorless liquid with a slightly sweet odor | [1] |

| Boiling Point | 206 °C at 760 mmHg | |

| Density | 0.974 g/cm³ | |

| Flash Point | 90.4 °C | |

| Water Solubility | Soluble | [1] |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 |

Chemical Reactivity and Experimental Protocols

This compound undergoes typical reactions of vicinal diols, including oxidation, reduction, and substitution of its hydroxyl groups.

Synthesis

3.1.1. Hydroboration-Oxidation of 3-Methyl-1-butene (B165623)

A common laboratory-scale synthesis involves the anti-Markovnikov hydration of 3-methyl-1-butene via hydroboration-oxidation.[1]

Experimental Protocol: Hydroboration-Oxidation

-

Materials: 3-methyl-1-butene, Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF), Sodium hydroxide (B78521) (3 M aqueous solution), Hydrogen peroxide (30% aqueous solution), Tetrahydrofuran (THF, anhydrous), Diethyl ether, Saturated aqueous sodium chloride solution, Anhydrous magnesium sulfate.

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-methyl-1-butene (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the BH₃·THF solution (0.4 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Cool the reaction mixture back to 0 °C and slowly add the 3 M sodium hydroxide solution (1.2 equivalents).

-

Carefully add the 30% hydrogen peroxide solution (1.2 equivalents) dropwise, ensuring the temperature does not exceed 40-50 °C.

-

After the addition, heat the mixture to reflux for 1 hour.

-

Cool the mixture to room temperature and separate the layers.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by fractional distillation to yield this compound.

-

3.1.2. Catalytic Hydrogenation of 3-Methylbut-2-en-1-ol

On an industrial scale, this compound can be produced by the catalytic hydrogenation of 3-methylbut-2-en-1-ol.[1]

Experimental Protocol: Catalytic Hydrogenation

-

Materials: 3-methylbut-2-en-1-ol, Palladium on carbon (5% Pd/C), Ethanol, Hydrogen gas.

-

Procedure:

-

In a high-pressure hydrogenation apparatus (e.g., Parr hydrogenator), dissolve 3-methylbut-2-en-1-ol (1 equivalent) in ethanol.

-

Add the 5% Pd/C catalyst (typically 1-5 mol% of the substrate).

-

Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the mixture to the desired temperature (e.g., 50-80 °C) and stir vigorously.

-

Monitor the reaction progress by observing the hydrogen uptake.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify by fractional distillation.

-

Oxidation

As a vicinal diol, this compound can undergo oxidative cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons using oxidizing agents like sodium periodate (B1199274) (NaIO₄).[1] This reaction yields isobutyraldehyde (B47883) and formaldehyde.

Experimental Protocol: Oxidative Cleavage

-

Materials: this compound, Sodium periodate (NaIO₄), Water, Dichloromethane (B109758).

-

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of water and a suitable organic solvent like dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium periodate (1.1 equivalents) in water to the stirred diol solution.

-

Allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

The resulting solution contains the aldehyde products, which can be analyzed or used in subsequent steps. Due to the volatility of the products, isolation may require careful distillation or derivatization.

-

Reduction

The hydroxyl groups of this compound are generally resistant to reduction under mild conditions. However, under more forcing conditions or after conversion to a better leaving group, reduction to the corresponding alkane can be achieved. A more common transformation is the reduction of carbonyl compounds to diols, though for this compound itself, this is a synthetic route rather than a reaction it undergoes. For the purpose of illustrating a general reduction protocol that might be conceptually reversed, a standard sodium borohydride (B1222165) reduction is described.

Experimental Protocol: Reduction (Conceptual Example)

-

Note: This protocol describes the reduction of a diketone to a diol, illustrating the reverse of the oxidation process.

-

Materials: A suitable diketone precursor, Sodium borohydride (NaBH₄), Methanol (B129727).

-

Procedure:

-

Dissolve the diketone (1 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (2.2 equivalents) portion-wise to the stirred solution, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate to yield the crude diol, which can be purified by chromatography or distillation.

-

Spectral Data

The following table summarizes the key spectral data for this compound, which are essential for its identification and characterization.

| Spectral Data Type | Key Features |

| ¹H NMR | Data not available in the search results. |

| ¹³C NMR | Data not available in the search results. |

| IR Spectroscopy | Characteristic broad O-H stretch around 3300-3500 cm⁻¹, C-H stretches for sp³ carbons just below 3000 cm⁻¹, and C-O stretches in the 1000-1200 cm⁻¹ region. |

| Mass Spectrometry | Molecular ion peak (M⁺) may be weak or absent. Common fragmentation patterns for alcohols include loss of water (M-18) and alpha-cleavage. |

Biological Activity

Research indicates that this compound may act as a metabolite in certain biological pathways and can interact with various enzymes and proteins.[1] It has been noted to potentially modulate cellular processes like metabolism and gene expression.[1] However, specific signaling pathways directly modulated by this compound have not been detailed in the available literature. One study identified it as a ligand for biphenyl-2,3-diol (B71989) 1,2-dioxygenase in some bacteria, suggesting a role in bioremediation processes.[1]

Visualizations

As specific signaling pathways involving this compound are not well-documented, the following diagrams illustrate the key experimental workflows for its synthesis and primary chemical transformations.

Caption: Synthesis of this compound via Hydroboration-Oxidation.

Caption: Oxidative Cleavage of this compound.

Safety Information

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile chemical with established synthetic routes and predictable reactivity based on its vicinal diol structure. Its utility in various fields, from industrial applications to potential roles in pharmaceutical synthesis, makes it a compound of interest for researchers. This guide provides a foundational understanding of its chemical properties, supported by experimental context, to aid in its application in research and development. Further investigation into its biological activities and specific interactions with cellular pathways could reveal new opportunities for this molecule in drug discovery and development.

References

An In-depth Technical Guide to the Physical Properties of 3-Methylbutane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Methylbutane-1,2-diol (CAS No: 50468-22-9). The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and logical workflow visualizations to support scientific endeavors.

Core Physical and Chemical Properties

This compound, also known as isopropylethylene glycol, is a vicinal diol with the molecular formula C₅H₁₂O₂.[1] It is a colorless liquid at room temperature with a slightly sweet odor and is soluble in water.[1][2] The presence of two hydroxyl groups on adjacent carbons allows for hydrogen bonding, which significantly influences its physical properties.[2] The molecule contains a chiral center at the second carbon, leading to the existence of (S)-(+)- and (R)-(-)-stereoisomers.[1][2]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources.

| Property | Value | Notes and Citations |

| Molecular Formula | C₅H₁₂O₂ | [1][2][3][4] |

| Molecular Weight | 104.15 g/mol | [1][2][3][4] |

| Boiling Point | 206 °C | at 760 mmHg.[3][5] |

| Melting Point | 50.86 °C | This value is an estimate.[3] |

| Density | 0.974 g/cm³ | [3][5] |

| Refractive Index | 1.4430 | [3] |

| Flash Point | 90.4 °C | [3][5] |

| Vapor Pressure | 0.0575 mmHg | at 25 °C.[3] |

| pKa | 14.36 ± 0.20 | This is a predicted value.[3] |

| LogP (Octanol-Water) | -0.00440 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Experimental Protocols

Detailed experimental procedures for determining the physical properties of diols like this compound are outlined below. These are generalized protocols standardly used in organic chemistry.

3.1. Boiling Point Determination (Micro-Reflux Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus : A small test tube or vial, a thermometer, a capillary tube (sealed at one end), a heating apparatus (e.g., a Thiele tube or an aluminum heating block), and a rubber band.

-

Procedure :

-

Approximately 0.5 mL of this compound is placed into the small test tube.

-

A capillary tube is inverted (open end down) and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb.

-

The assembly is placed in a heating bath (like mineral oil in a Thiele tube).

-

The apparatus is heated gently. Initially, trapped air will escape from the capillary tube.

-

Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube, indicating the liquid has reached a temperature just above its boiling point.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

-

3.2. Density Measurement (Pycnometer Method)

Density is the mass of a substance per unit volume.

-

Apparatus : A pycnometer (a glass flask with a specific, known volume), an analytical balance, and a constant temperature water bath.

-

Procedure :

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., at 25°C) until it reaches thermal equilibrium. The volume is adjusted precisely to the pycnometer's calibration mark, and it is weighed again (m₂). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.

-

The pycnometer is emptied, thoroughly dried, and then filled with this compound.

-

The filled pycnometer is brought to the same constant temperature in the water bath, adjusted to the mark, and weighed (m₃).

-

The density of the sample is calculated using the formula: Density = (m₃ - m₁) / V.

-

3.3. Melting Point Determination (Capillary Method)

While this compound is a liquid at room temperature, this method is crucial for determining the purity of solid derivatives or if the compound is solidified at lower temperatures. The reported melting point is an estimate and would be confirmed experimentally this way.

-

Apparatus : Capillary tubes, a melting point apparatus with a heating block and a thermometer/digital sensor, and a mortar and pestle if the sample is crystalline.

-

Procedure :

-

A small amount of the solidified sample is loaded into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature about 10-15°C below the expected melting point.

-

The heating rate is then slowed to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1.0°C).[7]

-

3.4. Refractive Index Measurement (Abbe Refractometer)

The refractive index measures how light propagates through a substance and is a characteristic property.

-

Apparatus : An Abbe refractometer, a constant temperature water bath connected to the refractometer's prisms, a light source (typically a sodium lamp, D-line at 589 nm), and a dropper.

-

Procedure :

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and allowed to dry.

-

The refractometer is calibrated using a standard with a known refractive index, such as distilled water.

-

A few drops of this compound are placed on the lower prism using a dropper.

-

The prisms are closed and locked. The connected water bath should be set to a standard temperature, typically 20°C or 25°C.

-

The light source is positioned, and the eyepiece is adjusted to view the scale and crosshairs.

-

The coarse and fine adjustment knobs are turned until the boundary between the light and dark regions is sharp and centered on the crosshairs.

-

The refractive index value is read directly from the instrument's scale.[8]

-

Synthesis and Reaction Pathways

While detailed signaling pathways in a biological context are a subject of ongoing research, this compound is known to be a metabolite and can interact with enzymes such as biphenyl-2,3-diol (B71989) 1,2-dioxygenase.[1][3] A well-defined chemical synthesis workflow provides a clear, logical diagram of its formation.

Laboratory Synthesis: Hydroboration-Oxidation

A common and efficient laboratory method to synthesize this compound is through the hydroboration-oxidation of 3-methyl-1-butene.[1][3] This two-step process provides anti-Markovnikov addition of water across the double bond.

References

- 1. This compound | 50468-22-9 | Benchchem [benchchem.com]

- 2. 3-Methyl-1,2-butanediol | C5H12O2 | CID 521280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 50468-22-9 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide to 3-Methylbutane-1,2-diol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and stereochemistry of 3-methylbutane-1,2-diol. The information is intended for use in research and development settings.

Chemical Identity and Properties

This compound, also known as isopentyldiol, is a branched vicinal diol.[1] It is a glycol where the two hydroxy groups are located at positions 1 and 2 of an isopentane (B150273) structure.[2][3] The presence of these hydroxyl groups allows the molecule to participate in hydrogen bonding, which influences its physical properties.[4] This compound has a chiral center at the second carbon atom, leading to the existence of two stereoisomers.[1][4]

The key identification and physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound[2] |

| Molecular Formula | C₅H₁₂O₂[1][5] |

| Molecular Weight | 104.15 g/mol [1][4][5] |

| CAS Number | 50468-22-9[1][2][6] |

| Canonical SMILES | CC(C)C(CO)O[2][5] |

| InChIKey | HJJZIMFAIMUSBW-UHFFFAOYSA-N[2][5] |

| Boiling Point | 206°C at 760 mmHg[7] |

| Density | 0.974 g/cm³[7] |

| Flash Point | 90.4°C[7] |

| Vapor Pressure | 0.0575 mmHg at 25°C[7] |

| XLogP3 | 0.3[7] |

| Hydrogen Bond Donors | 2[3][7] |

| Hydrogen Bond Acceptors | 2[3][7] |

| Rotatable Bond Count | 2[3][7] |

| Topological Polar Surface Area | 40.5 Ų[3] |

Structural Information

The structural formula of this compound features a four-carbon butane (B89635) chain with a methyl group at the third carbon and hydroxyl groups at the first and second carbons.

Stereochemistry

This compound possesses a chiral center at the C2 position, which results in two enantiomers: (2R)-3-methylbutane-1,2-diol and (2S)-3-methylbutane-1,2-diol. The racemic mixture contains equal amounts of both enantiomers. The (S)-(+)-isomer is noted to be of particular significance in various biological studies.[1][4]

Experimental Protocols

A common laboratory-scale synthesis of this compound involves the hydroboration-oxidation of 3-methyl-1-butene.[1][4] This two-step procedure is a powerful method for the anti-Markovnikov hydration of alkenes, yielding the corresponding alcohol.

Principle: The reaction proceeds via a syn-addition of a borane (B79455) reagent (e.g., BH₃•THF) across the double bond of the alkene. The boron atom adds to the less sterically hindered carbon atom. Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic medium replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding the final diol product with retention of stereochemistry.

Methodology:

-

Hydroboration:

-

3-Methyl-1-butene is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of borane-tetrahydrofuran (B86392) complex (BH₃•THF) is added dropwise to the alkene solution at a controlled temperature, typically 0°C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for a specified period to ensure the complete formation of the trialkylborane intermediate.

-

-

Oxidation:

-

The reaction mixture is cooled again in an ice bath.

-

A solution of aqueous sodium hydroxide (B78521) (NaOH) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (H₂O₂). This step is exothermic and requires careful temperature control.

-

After the addition is complete, the mixture is stirred for several hours at room temperature to ensure complete oxidation.

-

-

Work-up and Purification:

-

The aqueous and organic layers are separated.

-

The aqueous layer is typically extracted multiple times with an organic solvent (e.g., diethyl ether) to recover all the product.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by fractional distillation under vacuum or by column chromatography to yield pure this compound.

-

Biological Activity and Applications

This compound is recognized as a metabolite in certain biological pathways.[2][3][4] Research indicates it can interact with various enzymes and proteins, potentially influencing cellular metabolism and gene expression.[4] One specific interaction that has been noted is its ability to target biphenyl-2,3-diol (B71989) 1,2-dioxygenase in some bacteria, suggesting a possible role in bioremediation processes.[4]

In terms of applications, this compound is utilized in several fields:

-

Cosmetics: It functions as a solvent and humectant.[1]

-

Organic Synthesis: It serves as a versatile building block for the synthesis of other molecules.[1][4]

-

Pharmaceutical Research: It is investigated for potential therapeutic properties and used as an intermediate in the synthesis of pharmaceuticals.[1][4]

-

Industrial Use: It is employed in the production of polymers and resins.[1][4]

References

- 1. This compound | 50468-22-9 | Benchchem [benchchem.com]

- 2. 3-Methyl-1,2-butanediol | C5H12O2 | CID 521280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Buy this compound | 50468-22-9 [smolecule.com]

- 5. 3-Methyl-1,2-butanediol, (2S)- | C5H12O2 | CID 11094555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Stereoisomers of 3-Methylbutane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3-methylbutane-1,2-diol, a vicinal diol with significant potential in various scientific and pharmaceutical applications. This document details the synthesis, characterization, and known biological relevance of its four stereoisomers, presenting key data in a structured format to facilitate research and development.

Introduction to this compound Stereoisomers

This compound (C₅H₁₂O₂) is a chiral molecule possessing two stereocenters at the C-2 and C-3 positions, giving rise to a total of four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S).[1][2] These stereoisomers exist as two pairs of enantiomers (R,S/S,R and R,R/S,S) and corresponding diastereomers. The spatial arrangement of the hydroxyl and methyl groups significantly influences the molecule's physical, chemical, and biological properties, making stereoselective synthesis and characterization crucial for its application in fields such as drug development, where stereochemistry can dictate therapeutic efficacy and safety.[2][3]

Physicochemical Properties

The distinct three-dimensional structures of the four stereoisomers of this compound result in differences in their physical properties. A summary of key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound Stereoisomers

| Property | (2R,3S) | (2S,3R) | (2R,3R) | (2S,3S) | Racemic Mixture |

| Molecular Formula | C₅H₁₂O₂ | C₅H₁₂O₂ | C₅H₁₂O₂ | C₅H₁₂O₂ | C₅H₁₂O₂ |

| Molecular Weight ( g/mol ) | 104.15 | 104.15 | 104.15 | 104.15 | 104.15[2] |

| Boiling Point (°C) | Not Reported | Not Reported | Not Reported | Not Reported | 206 at 760 mmHg[4] |

| Melting Point (°C) | Not Reported | Not Reported | Not Reported | Not Reported | 50.86 (estimate)[4] |

| Density (g/cm³) | Not Reported | Not Reported | Not Reported | Not Reported | 0.974[4] |

| Specific Rotation ([α]D) | Not Reported | Not Reported | Not Reported | Not Reported | Not Applicable |

| Refractive Index | Not Reported | Not Reported | Not Reported | Not Reported | 1.4430[4] |

Note: Specific experimental data for the individual stereoisomers are not widely available in the public domain. The data for the racemic mixture is provided for reference.

Stereoselective Synthesis

The controlled synthesis of specific stereoisomers of this compound is paramount for their study and application. The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from alkenes.[5]

General Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 3-Methyl-1-butene

This protocol outlines the general procedure for the synthesis of the stereoisomers of this compound starting from 3-methyl-1-butene. The choice of the chiral ligand in the AD-mix formulation dictates the stereochemical outcome.

Materials:

-

3-Methyl-1-butene

-

AD-mix-α or AD-mix-β

-

Water

-

Methanesulfonamide (B31651) (CH₃SO₂NH₂)

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Ethyl acetate

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A mixture of tert-butanol and water (1:1) is cooled to 0 °C.

-

AD-mix-α or AD-mix-β (containing the osmium catalyst, chiral ligand, and re-oxidant) and methanesulfonamide are added to the cooled solvent and stirred until dissolved.

-

3-Methyl-1-butene is added to the reaction mixture at 0 °C.

-

The reaction is stirred vigorously at 0 °C for 24 hours or until TLC analysis indicates the consumption of the starting material.

-

The reaction is quenched by the addition of sodium sulfite and stirred for 1 hour.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude diol.

-

The crude product is purified by flash chromatography on silica gel.[6][7]

Stereochemical Outcome:

-

AD-mix-β , containing the (DHQD)₂PHAL ligand, directs the dihydroxylation to the re-face of the alkene, yielding the (2R)-3-methylbutane-1,2-diol enantiomers.

-

AD-mix-α , containing the (DHQ)₂PHAL ligand, directs the dihydroxylation to the si-face of the alkene, yielding the (2S)-3-methylbutane-1,2-diol enantiomers.

The diastereomeric ratio of the products will depend on the facial selectivity of the dihydroxylation on the prochiral alkene.

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

Spectroscopic Characterization

Table 2: Spectroscopic Data for this compound (Racemic)

| Technique | Key Features |

| ¹H NMR | Data for specific stereoisomers not available. General signals for similar diols show multiplets for the methine protons and characteristic signals for the methyl and methylene (B1212753) groups.[8] |

| ¹³C NMR | Data for specific stereoisomers not available. The spectrum would show five distinct carbon signals corresponding to the five carbon atoms in the molecule.[1] |

| IR (Infrared) | Broad O-H stretch (~3300-3400 cm⁻¹), C-H stretches (~2870-2960 cm⁻¹), and C-O stretch (~1050 cm⁻¹).[1] |

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z 104. Fragmentation patterns would involve loss of water and cleavage of the C-C bond between the hydroxyl groups.[1] |

Experimental Protocol for Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified diol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used.[8]

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the liquid diol is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio of the molecular ion and fragment ions.

Biological Significance and Potential Applications

Vicinal diols are important motifs in many biological molecules and metabolic pathways.[1] While specific signaling pathways involving this compound are not extensively documented, its role as a metabolite and its interaction with certain enzymes suggest its involvement in cellular processes.[2][9]

One potential area of interest is the metabolism of this compound by microorganisms. Bacteria such as Pseudomonas putida are known to catabolize related diols like 2,3-butanediol (B46004) through a series of enzymatic oxidation steps.[10] A plausible metabolic pathway for this compound could involve its oxidation to the corresponding α-hydroxy ketone, followed by further oxidation or cleavage.

Caption: A plausible initial step in the metabolic pathway of this compound.

The stereochemistry of this compound is critical in its interaction with enzymes. The specific binding of one stereoisomer over another to an enzyme's active site can lead to stereoselective metabolism and distinct biological effects. This stereoselectivity is a cornerstone of modern drug design, where the development of single-enantiomer drugs is often pursued to enhance efficacy and reduce side effects.[3] The chiral nature of this compound makes it a valuable chiral building block for the synthesis of more complex, biologically active molecules.[2]

Conclusion

The four stereoisomers of this compound represent a class of molecules with significant potential for research and development, particularly in the pharmaceutical and biotechnology sectors. While there is a need for more comprehensive characterization of the individual stereoisomers, established synthetic methodologies like the Sharpless Asymmetric Dihydroxylation provide a clear path to their preparation. Further investigation into the specific biological roles and metabolic pathways of each stereoisomer will undoubtedly unlock new applications for these versatile chiral building blocks. This guide serves as a foundational resource for scientists and researchers embarking on the study of these intriguing molecules.

References

- 1. 3-Methyl-1,2-butanediol | C5H12O2 | CID 521280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 50468-22-9 | Benchchem [benchchem.com]

- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 4. lookchem.com [lookchem.com]

- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Buy this compound | 50468-22-9 [smolecule.com]

- 10. Frontiers | Dehydrogenation Mechanism of Three Stereoisomers of Butane-2,3-Diol in Pseudomonas putida KT2440 [frontiersin.org]

An In-depth Technical Guide to (S)-(+)-3-Methylbutane-1,2-diol for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of (S)-(+)-3-Methylbutane-1,2-diol. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Properties of 3-Methylbutane-1,2-diol

(S)-(+)-3-Methylbutane-1,2-diol is the (S)-enantiomer of this compound. While data specific to the (S)-(+)-enantiomer is limited, the properties of the racemic mixture provide a foundational understanding.

Physicochemical Data

Quantitative data for this compound (racemic mixture unless otherwise specified) are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂O₂ | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Weight | 104.15 g/mol | [1][2][3][4][5][6][7][8][9][10] |

| CAS Number | (S)-enantiomer: 24347-56-6 Racemate: 50468-22-9 | [6][7][10] |

| Boiling Point | 206 °C at 760 mmHg | [11] |

| Density | 0.974 g/cm³ | [11] |

| Refractive Index | 1.4430 | [11] |

| Melting Point | 50.86 °C (estimate) | [11] |

| Solubility | Soluble in water | [5] |

Note: A specific optical rotation value for (S)-(+)-3-Methylbutane-1,2-diol could not be definitively located in the searched literature. The "(+)" designation indicates that it rotates plane-polarized light in the dextrorotatory direction.

Spectroscopic Data

Spectroscopic data for the racemic this compound are available and provide insight into its chemical structure.

-

¹³C NMR Spectrum: Data available for the racemate.[3]

-

IR Spectrum: Data available for the racemate.[3]

Synthesis of (S)-(+)-3-Methylbutane-1,2-diol

The enantioselective synthesis of chiral diols is a critical process in medicinal chemistry. The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the stereospecific synthesis of 1,2-diols from prochiral olefins.[12][13] This method utilizes an osmium catalyst in the presence of a chiral ligand to achieve high enantioselectivity.[12][13]

Representative Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 3-Methyl-1-butene

The following is a representative experimental protocol for the synthesis of (S)-(+)-3-Methylbutane-1,2-diol via the Sharpless asymmetric dihydroxylation of 3-methyl-1-butene. This protocol is based on established procedures for similar substrates.[4][14]

Materials:

-

3-Methyl-1-butene

-

AD-mix-β

-

Water

-

Methanesulfonamide (B31651) (CH₃SO₂NH₂)

-

Sodium sulfite (B76179)

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

A mixture of tert-butanol and water (1:1) is prepared and cooled to 0 °C.

-

AD-mix-β and methanesulfonamide are added to the cooled solvent mixture and stirred until the two phases are clear.

-

3-Methyl-1-butene is added to the reaction mixture at 0 °C.

-

The reaction is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of sodium sulfite and stirred for one hour.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield (S)-(+)-3-Methylbutane-1,2-diol.

Characterization:

The enantiomeric excess of the product should be determined using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).[2] The structure should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, and the optical rotation should be measured.

Biological Activity and Relevance in Drug Development

While specific signaling pathways involving (S)-(+)-3-Methylbutane-1,2-diol in human cells are not extensively documented in the available literature, it is known to be a metabolite in certain biological pathways.[1][3] In bacteria, this compound has been identified as a substrate for biphenyl-2,3-diol (B71989) 1,2-dioxygenase, suggesting a role in microbial metabolism.[1][5]

The true significance of chiral diols like (S)-(+)-3-Methylbutane-1,2-diol in drug development lies in their utility as chiral building blocks for the synthesis of complex, stereochemically defined drug molecules. The precise spatial arrangement of hydroxyl groups can be crucial for molecular recognition and binding to biological targets such as enzymes and receptors.

Visualizations

Experimental Workflow for Asymmetric Dihydroxylation

Caption: Generalized workflow for the Sharpless asymmetric dihydroxylation.

Conceptual Role in Drug Development

Caption: Conceptual pathway of utilizing a chiral diol in drug development.

References

- 1. Buy this compound | 50468-22-9 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Methyl-1,2-butanediol | C5H12O2 | CID 521280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. This compound | 50468-22-9 | Benchchem [benchchem.com]

- 6. 1,2-butanediol, 3-methyl-, (S)-(+)- [webbook.nist.gov]

- 7. 3-Methyl-1,2-butanediol, (2S)- | C5H12O2 | CID 11094555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. This compound | CAS#:50468-22-9 | Chemsrc [chemsrc.com]

- 10. This compound [webbook.nist.gov]

- 11. lookchem.com [lookchem.com]

- 12. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 13. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to the Synthesis of (R)-(-)-3-Methylbutane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing the chiral building block, (R)-(-)-3-Methylbutane-1,2-diol. This versatile synthon is of significant interest in the pharmaceutical and fine chemical industries due to its utility in the asymmetric synthesis of complex molecules. This document details the most prominent and effective methods for its preparation, including the Sharpless Asymmetric Dihydroxylation, asymmetric reduction of a precursor ketone, and lipase-catalyzed kinetic resolution of the racemate. Each method is presented with detailed experimental protocols, quantitative data, and process visualizations to aid in laboratory application and scale-up considerations.

Sharpless Asymmetric Dihydroxylation of 3-Methyl-1-butene (B165623)

The Sharpless Asymmetric Dihydroxylation (SAD) is the most direct and highly enantioselective method for the synthesis of (R)-(-)-3-Methylbutane-1,2-diol from the readily available starting material, 3-methyl-1-butene.[1][2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve facial selectivity in the dihydroxylation of the alkene. For the synthesis of the (R)-diol from a monosubstituted alkene, the commercially available reagent mixture AD-mix-β is employed, which contains the chiral ligand (DHQD)₂PHAL.[2]

Reaction Principle and Pathway

The reaction proceeds via a [3+2] cycloaddition of the osmium tetroxide, coordinated to the chiral ligand, to the double bond of 3-methyl-1-butene. The steric environment created by the chiral ligand directs the osmium tetroxide to one face of the alkene, leading to the formation of a single enantiomer of the osmate ester. Subsequent hydrolysis of this intermediate yields the desired (R)-(-)-3-Methylbutane-1,2-diol and regenerates the osmium catalyst, which is reoxidized by a stoichiometric co-oxidant, typically potassium ferricyanide, present in the AD-mix.[2]

Catalytic Cycle

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation involves the coordination of the chiral ligand to osmium tetroxide, followed by the enantioselective dihydroxylation of the alkene and subsequent regeneration of the active catalyst.

Experimental Protocol

This protocol is adapted from a general procedure for the asymmetric dihydroxylation of monosubstituted terminal alkenes.[3][4]

Materials:

-

3-Methyl-1-butene

-

AD-mix-β

-

Water

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, prepare a solvent mixture of tert-butanol and water (1:1, v/v).

-

To this solvent mixture, add AD-mix-β (approximately 1.4 g per 1 mmol of alkene). Stir the mixture at room temperature until all solids are dissolved, resulting in a clear, biphasic solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add 3-methyl-1-butene (1.0 equivalent) to the cooled reaction mixture.

-

Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 6-24 hours), quench the reaction by adding solid sodium sulfite (approximately 1.5 g per 1 mmol of alkene).

-

Remove the ice bath and allow the mixture to warm to room temperature, continuing to stir for at least 1 hour.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium chloride (brine).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude diol by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure (R)-(-)-3-Methylbutane-1,2-diol.

Quantitative Data

The following table summarizes the expected quantitative data for the Sharpless Asymmetric Dihydroxylation of 3-methyl-1-butene based on typical results for monosubstituted terminal alkenes.

| Parameter | Value | Reference |

| Yield | 80-95% | [5] |

| Enantiomeric Excess (ee) | >95% | [5] |

| Reaction Time | 6-24 hours | [5] |

| Temperature | 0 °C | [5] |

Asymmetric Reduction of 1-Hydroxy-3-methyl-2-butanone

An alternative approach to (R)-(-)-3-Methylbutane-1,2-diol is the asymmetric reduction of the corresponding α-hydroxy ketone, 1-hydroxy-3-methyl-2-butanone. This transformation can be achieved using biocatalysts, such as whole cells of baker's yeast (Saccharomyces cerevisiae), which are known to contain reductases that can selectively reduce a carbonyl group to a chiral alcohol.

Biocatalytic Reduction Pathway

The enzymatic reduction involves the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the substrate. The stereochemical outcome is determined by the specific binding of the substrate in the active site of the enzyme.

Experimental Protocol (Representative)

This is a representative protocol for the asymmetric reduction of a ketone using baker's yeast. Optimization of substrate concentration, yeast strain, and co-substrate may be required.

Materials:

-

1-Hydroxy-3-methyl-2-butanone

-

Baker's yeast (Saccharomyces cerevisiae)

-

Glucose (or sucrose)

-

Water

-

Ethyl acetate

-

Celite®

Procedure:

-

Suspend baker's yeast in lukewarm water in an Erlenmeyer flask.

-

Add glucose as a co-substrate to initiate fermentation.

-

Once fermentation is active (indicated by CO₂ evolution), add 1-hydroxy-3-methyl-2-butanone (dissolved in a minimal amount of ethanol (B145695) if necessary).

-

Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle shaking for 24-72 hours. Monitor the reaction progress by TLC or GC.

-

After the reaction is complete, filter the mixture through a pad of Celite® to remove the yeast cells. Wash the Celite® pad with water.

-

Saturate the aqueous filtrate with sodium chloride and extract with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting diol by flash column chromatography.

Quantitative Data

The yield and enantiomeric excess are highly dependent on the specific yeast strain and reaction conditions.

| Parameter | Value |

| Yield | Moderate to high |

| Enantiomeric Excess (ee) | Variable to high |

| Reaction Time | 24-72 hours |

| Temperature | 25-37 °C |

Lipase-Catalyzed Kinetic Resolution of (±)-3-Methylbutane-1,2-diol

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. In this approach, an enzyme, typically a lipase (B570770), selectively catalyzes a reaction on one enantiomer of the racemic diol, leaving the other enantiomer unreacted. For the preparation of (R)-(-)-3-Methylbutane-1,2-diol, the lipase would ideally acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-diol.

Principle of Kinetic Resolution

The process begins with the synthesis of racemic (±)-3-methylbutane-1,2-diol, for example, via hydroboration-oxidation of 3-methyl-1-butene. The racemic diol is then subjected to enzymatic acylation. The lipase selectively acylates one enantiomer (e.g., the S-enantiomer) at a faster rate than the other, leading to a mixture of the acylated (S)-diol and the unreacted (R)-diol, which can then be separated.

Experimental Protocol (Representative)

This is a general protocol for lipase-catalyzed kinetic resolution. The choice of lipase, acyl donor, and solvent is crucial for high enantioselectivity.

Materials:

-

(±)-3-Methylbutane-1,2-diol (prepared separately)

-

Lipase (e.g., from Candida antarctica B, Novozym 435)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Anhydrous organic solvent (e.g., toluene, THF)

-

Molecular sieves (optional)

Procedure:

-

To a solution of racemic (±)-3-methylbutane-1,2-diol in an anhydrous organic solvent, add the lipase.

-

Add the acyl donor to the mixture.

-

Stir the reaction at a controlled temperature (e.g., room temperature to 40 °C).

-

Monitor the reaction progress by GC or HPLC to approximately 50% conversion.

-

Once the desired conversion is reached, filter off the enzyme.

-

Remove the solvent under reduced pressure.

-

Separate the unreacted (R)-diol from the acylated (S)-diol by flash column chromatography.

Quantitative Data

The efficiency of kinetic resolution is highly dependent on the enzyme and reaction conditions.

| Parameter | Value |

| Max. Theoretical Yield | 50% |

| Enantiomeric Excess (ee) | Potentially >99% |

| Reaction Time | Variable (hours to days) |

| Temperature | Room temp. to 45 °C |

Conclusion

This guide has detailed three primary synthetic routes for the preparation of (R)-(-)-3-Methylbutane-1,2-diol. The Sharpless Asymmetric Dihydroxylation stands out as the most efficient and direct method, offering high yields and excellent enantioselectivity. The asymmetric reduction of 1-hydroxy-3-methyl-2-butanone using biocatalysts presents a green and potentially cost-effective alternative, although it may require significant optimization. Finally, lipase-catalyzed kinetic resolution provides a reliable method for obtaining the desired enantiomer from a racemic mixture, albeit with a theoretical maximum yield of 50%. The choice of synthetic route will depend on factors such as the availability of starting materials, required optical purity, scalability, and cost considerations. The provided protocols and data serve as a valuable resource for the successful synthesis of this important chiral building block.

References

An In-depth Technical Guide to 3-Methylbutane-1,2-diol

This technical guide provides a comprehensive overview of 3-methylbutane-1,2-diol, including its nomenclature, physicochemical properties, synthesis protocols, and potential metabolic context. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Nomenclature

The nomenclature of a chemical compound is critical for its unambiguous identification in research and industry.

IUPAC Name: this compound[1][2]

Synonyms:

-

1,2-Butanediol, 3-methyl-

-

Isopentyldiol[1]

-

1,2-Dihydroxy-3-methylbutane

-

(±)-3-Methylbutane-1,2-diol

-

3-methyl-1,2-butanediol[2]

The structure of this compound features a four-carbon chain (butane) with hydroxyl (-OH) groups on the first and second carbons, and a methyl (-CH3) group on the third carbon. This compound is a vicinal diol, meaning the hydroxyl groups are on adjacent carbon atoms. Due to the chiral center at the second carbon, this compound exists as a pair of enantiomers: (2R)-3-methylbutane-1,2-diol and (2S)-3-methylbutane-1,2-diol.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, application, and analysis.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₂ | [1][2] |

| Molecular Weight | 104.15 g/mol | [1][2] |

| CAS Number | 50468-22-9 | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 206 °C at 760 mmHg | [3][4] |

| Density | 0.974 g/cm³ | [3][4] |

| Flash Point | 90.4 °C | [3][4] |

| Vapor Pressure | 0.0575 mmHg at 25°C | [3] |

| Refractive Index | 1.4430 | [3] |

| pKa | 14.36 ± 0.20 (Predicted) | [3] |

| LogP | -0.00440 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 | [3] |

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through various methods. A common and effective laboratory-scale synthesis is the hydroboration-oxidation of 3-methyl-1-butene.[5][6][7] This two-step reaction provides a regioselective and stereospecific route to the desired vicinal diol.

Synthesis via Hydroboration-Oxidation of 3-Methyl-1-butene

This protocol details the synthesis of this compound from 3-methyl-1-butene.

Materials:

-

3-Methyl-1-butene

-

Borane-tetrahydrofuran (B86392) complex (BH₃·THF) solution (1 M in THF)

-

Sodium hydroxide (B78521) (NaOH) solution (3 M)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Hydroboration

-

In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum, add 3-methyl-1-butene.

-

Dissolve the alkene in anhydrous diethyl ether.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add the borane-tetrahydrofuran complex solution dropwise via a syringe while maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

Step 2: Oxidation

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully add the 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide solution. Caution: The addition of hydrogen peroxide is exothermic.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine all organic layers and wash with brine (saturated NaCl solution).

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by fractional distillation under reduced pressure.

Potential Metabolic Pathway and Biological Significance

While specific signaling pathways involving this compound are not extensively documented, its structural similarity to metabolites of branched-chain amino acids (BCAAs) suggests a plausible metabolic context. The catabolism of BCAAs such as leucine, isoleucine, and valine is a well-characterized mitochondrial pathway.[8][9][10] These amino acids are first transaminated to their respective branched-chain α-keto acids (BCKAs), which then undergo oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[10]

Given that this compound is a small, branched-chain molecule, it is conceivable that it could be metabolized by similar enzymatic machinery involved in BCAA catabolism, potentially undergoing oxidation or conjugation for excretion. The diagram below illustrates the general catabolic pathway for branched-chain amino acids, which may serve as an analogous model for the metabolic fate of this compound.

Conclusion

This compound is a vicinal diol with well-defined chemical and physical properties. Its synthesis can be reliably achieved through methods such as hydroboration-oxidation. While its direct role in signaling pathways is yet to be fully elucidated, its structural characteristics suggest potential involvement in metabolic pathways analogous to those of branched-chain amino acids. This guide provides a foundational resource for researchers working with this compound, offering essential data and protocols to facilitate further investigation into its properties and applications.

References

- 1. This compound | 50468-22-9 | Benchchem [benchchem.com]

- 2. 3-Methyl-1,2-butanediol | C5H12O2 | CID 521280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 6. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Methylbutane-1,2-diol from 3-methyl-1-butene: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3-methylbutane-1,2-diol from the precursor 3-methyl-1-butene (B165623). The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the methodologies for syn- and anti-dihydroxylation, including protocols using potassium permanganate (B83412), osmium tetroxide (in both stoichiometric and catalytic systems such as the Upjohn and Sharpless asymmetric dihydroxylation), and epoxidation followed by hydrolysis. This guide includes detailed experimental protocols, a comparative analysis of the quantitative data for each method, and visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding of the synthetic processes.

Introduction

This compound is a vicinal diol, or glycol, that serves as a valuable building block in organic synthesis. Its structural features, including a chiral center, make it a useful intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The efficient and stereoselective synthesis of this diol from a readily available starting material like 3-methyl-1-butene is of significant interest to the scientific community.

This guide explores the most common and effective methods for this transformation, focusing on the stereochemical outcomes of each approach. The primary methods discussed are:

-

Syn-dihydroxylation: Both hydroxyl groups are added to the same face of the double bond.

-

Anti-dihydroxylation: The two hydroxyl groups are added to opposite faces of the double bond.

Synthetic Routes and Mechanisms

The conversion of 3-methyl-1-butene to this compound can be achieved through several distinct pathways, each with its own advantages and disadvantages regarding yield, stereoselectivity, cost, and safety.

Syn-Dihydroxylation

Syn-dihydroxylation of 3-methyl-1-butene results in the formation of a racemic mixture of (2R,3S)- and (2S,3R)-3-methylbutane-1,2-diol. This is achieved through the formation of a cyclic intermediate that is subsequently hydrolyzed.

The use of cold, dilute, and basic potassium permanganate is a classical and cost-effective method for the syn-dihydroxylation of alkenes.[1] The reaction proceeds through a cyclic manganate (B1198562) ester intermediate, which is then hydrolyzed to yield the diol.[1] It is crucial to maintain low temperatures and basic conditions to prevent over-oxidation and cleavage of the diol.[1]

Reaction Pathway: Syn-Dihydroxylation with KMnO₄

Caption: Reaction pathway for the syn-dihydroxylation of 3-methyl-1-butene using potassium permanganate.

Osmium tetroxide is a highly reliable reagent for syn-dihydroxylation, typically providing higher yields than potassium permanganate.[2] The reaction mechanism is similar, involving the formation of a cyclic osmate ester.[2] Due to its high cost and toxicity, OsO₄ is often used in catalytic amounts in conjunction with a stoichiometric co-oxidant.[3]

2.1.2.1. Upjohn Dihydroxylation

The Upjohn dihydroxylation utilizes a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the re-oxidant.[3][4] This method is a significant improvement over using stoichiometric OsO₄, making the reaction more practical and safer.[3]

Reaction Pathway: Upjohn Dihydroxylation

Caption: Catalytic cycle of the Upjohn dihydroxylation.

2.1.2.2. Sharpless Asymmetric Dihydroxylation

For the enantioselective synthesis of this compound, the Sharpless asymmetric dihydroxylation is the method of choice.[5] This powerful technique employs a catalytic amount of osmium tetroxide and a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), to direct the dihydroxylation to one face of the alkene.[5] Commercially available reagent mixtures, AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide access to either enantiomer of the diol with high enantiomeric excess.

Reaction Pathway: Sharpless Asymmetric Dihydroxylation

Caption: Enantioselective synthesis via Sharpless asymmetric dihydroxylation.

Anti-Dihydroxylation

Anti-dihydroxylation introduces the two hydroxyl groups on opposite faces of the double bond. This is a two-step process that proceeds through an epoxide intermediate.

The first step involves the epoxidation of 3-methyl-1-butene, typically using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).[6] The resulting epoxide is then subjected to acid-catalyzed ring-opening with water, which proceeds via an Sₙ2-like mechanism with backside attack of the water molecule, leading to the anti-diol.[2][7]

Reaction Pathway: Epoxidation and Hydrolysis

Caption: Two-step anti-dihydroxylation via epoxidation and subsequent hydrolysis.

Quantitative Data Comparison

The choice of synthetic method often depends on the desired yield, stereoselectivity, and scalability. The following table summarizes the typical quantitative data for the different methods. Note that data for the specific substrate 3-methyl-1-butene is limited in the literature; therefore, representative data for similar terminal alkenes are included.

| Method | Reagents | Stereochemistry | Typical Yield (%) | Enantiomeric Excess (ee) (%) | Notes |

| Potassium Permanganate | KMnO₄, NaOH, H₂O (cold) | Syn | Moderate to Good | N/A (racemic) | Over-oxidation is a common side reaction.[1] |

| Upjohn Dihydroxylation | OsO₄ (cat.), NMO | Syn | High (e.g., 92% for a similar substrate)[8] | N/A (racemic) | Milder conditions and higher yields than KMnO₄.[3] |

| Sharpless AD (AD-mix-α) | K₂OsO₂(OH)₄, (DHQ)₂PHAL, K₃Fe(CN)₆, K₂CO₃ | Syn | High (e.g., 76% for a similar substrate)[9] | High (e.g., 54.5% for a similar substrate)[9] | Provides access to one enantiomer. |

| Sharpless AD (AD-mix-β) | K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃ | Syn | High (e.g., 91% for a similar substrate)[9] | High (e.g., 59.4% for a similar substrate)[9] | Provides access to the other enantiomer. |

| Epoxidation/Hydrolysis | 1. m-CPBA; 2. H₃O⁺ | Anti | Good to High | N/A (racemic) | Two-step process.[2] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound from 3-methyl-1-butene.

Syn-Dihydroxylation with Potassium Permanganate

-

Reaction Setup: A solution of 3-methyl-1-butene (1 equivalent) in a suitable solvent (e.g., a mixture of t-butanol and water) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath. A dilute aqueous solution of sodium hydroxide (B78521) (e.g., 1 M) is added.

-

Reaction: A cold, dilute aqueous solution of potassium permanganate (approximately 1 equivalent) is added dropwise to the stirred alkene solution. The addition rate should be controlled to maintain the temperature below 5 °C. The reaction progress is monitored by the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide precipitate.

-

Workup: Once the reaction is complete (as indicated by a persistent purple color or by TLC analysis), the reaction is quenched by the addition of a reducing agent (e.g., solid sodium sulfite (B76179) or sodium bisulfite) until the purple color disappears completely. The mixture is stirred for an additional 30 minutes.

-

Purification: The manganese dioxide is removed by filtration through a pad of celite. The filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude diol. Further purification can be achieved by column chromatography on silica (B1680970) gel.

Upjohn Dihydroxylation

-

Reaction Setup: To a solution of 3-methyl-1-butene (1 equivalent) in a mixture of acetone (B3395972) and water (e.g., 10:1 v/v) in a round-bottom flask is added N-methylmorpholine N-oxide (NMO, approximately 1.2 equivalents).

-

Reaction: A catalytic amount of osmium tetroxide (e.g., 0.2-1 mol%) is added to the stirred solution at room temperature. The reaction is stirred until completion, which can be monitored by TLC or GC analysis.

-

Workup: The reaction is quenched by the addition of solid sodium sulfite. The mixture is stirred for 30 minutes.

-

Purification: The solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and water. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude diol, which can be purified by column chromatography.

Sharpless Asymmetric Dihydroxylation

-

Reaction Setup: A commercially available AD-mix (AD-mix-α or AD-mix-β, 1.4 g per 1 mmol of alkene) is dissolved in a 1:1 mixture of t-butanol and water at room temperature. The mixture is stirred until all solids dissolve, resulting in two clear phases. The mixture is then cooled to 0 °C in an ice bath.

-

Reaction: 3-methyl-1-butene (1 equivalent) is added to the cold, vigorously stirred AD-mix solution. The reaction is stirred at 0 °C for several hours or until the reaction is complete (monitored by TLC).

-

Workup: Solid sodium sulfite (1.5 g per 1 mmol of alkene) is added, and the mixture is warmed to room temperature and stirred for 1 hour.

-

Purification: Ethyl acetate (B1210297) is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with 2 M NaOH, then brine, and dried over anhydrous potassium carbonate. The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to yield the enantioenriched diol. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

Anti-Dihydroxylation via Epoxidation and Hydrolysis

-

Epoxidation: 3-methyl-1-butene (1 equivalent) is dissolved in a chlorinated solvent (e.g., dichloromethane) in a flask. meta-Chloroperoxybenzoic acid (m-CPBA, approximately 1.1 equivalents) is added portion-wise at 0 °C. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude epoxide.

-

Hydrolysis: The crude epoxide is dissolved in a mixture of a solvent like THF or acetone and water. A catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid) is added. The mixture is stirred at room temperature until the epoxide is consumed (monitored by TLC). The reaction is neutralized with a base (e.g., sodium bicarbonate). The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are dried and concentrated to give the crude anti-diol, which is then purified by column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow applicable to the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3-methyl-1-butene can be effectively achieved through several established methods. The choice of the synthetic route is dictated by the desired stereochemical outcome, yield, cost, and the availability of reagents and equipment. For racemic syn-diol, the Upjohn dihydroxylation offers a high-yielding and reliable method. When enantiopure diols are required, the Sharpless asymmetric dihydroxylation is the state-of-the-art method, providing high enantioselectivity. For the synthesis of the anti-diol, a two-step epoxidation and hydrolysis sequence is effective. This guide provides the necessary theoretical background and practical protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.

References

- 1. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. Upjohn Dihydroxylation [organic-chemistry.org]

- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. synarchive.com [synarchive.com]

- 9. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hydroboration-Oxidation of 3-Methyl-1-Butene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the hydroboration-oxidation of 3-methyl-1-butene (B165623), a fundamental reaction in organic synthesis for the anti-Markovnikov hydration of alkenes. This guide details the reaction mechanism, stereoselectivity, and regioselectivity, and includes a detailed experimental protocol and quantitative analysis of product distribution.

Core Concepts: Mechanism and Selectivity

The hydroboration-oxidation of 3-methyl-1-butene is a two-step reaction that yields 3-methyl-1-butanol as the major product.[1] This process is renowned for its high regioselectivity and stereospecificity.

Regioselectivity: Anti-Markovnikov Addition

The hydroboration step involves the addition of borane (B79455) (BH₃), typically as a complex with tetrahydrofuran (B95107) (BH₃-THF), across the double bond of 3-methyl-1-butene. Boron, being the less electronegative atom, adds to the less sterically hindered and less substituted carbon of the double bond, while the hydrogen atom adds to the more substituted carbon.[2][3] This orientation is referred to as anti-Markovnikov addition.[2][4][5] The subsequent oxidation step replaces the boron atom with a hydroxyl group, resulting in the formation of the primary alcohol, 3-methyl-1-butanol.[2][4]

Stereoselectivity: Syn-Addition

The addition of the B-H bond across the alkene double bond occurs in a concerted fashion, with both the boron and hydrogen atoms adding to the same face of the double bond.[1][2][4] This is known as syn-addition. The subsequent oxidation of the carbon-boron bond to a carbon-oxygen bond proceeds with retention of stereochemistry.[2]

Quantitative Data

The hydroboration-oxidation of terminal alkenes exhibits high regioselectivity and yields. While specific data for 3-methyl-1-butene can vary based on reaction conditions, the following table summarizes typical quantitative outcomes for structurally similar terminal alkenes.

| Substrate | Reagent | Product Ratio (Primary:Secondary Alcohol) | Yield (%) | Reference |

| 1-Hexene | BH₃-THF / H₂O₂, NaOH | 94:6 | Not Specified | [6] |

| 3,3-Dimethyl-1-butene | BH₃-THF / H₂O₂, NaOH | 94:6 | 95.5 | [6][7] |

Reaction Mechanism and Experimental Workflow